molecular formula C15H14O B8119677 Obtusastyrene CAS No. 21148-30-1

Obtusastyrene

Cat. No.: B8119677
CAS No.: 21148-30-1
M. Wt: 210.27 g/mol
InChI Key: YNPGXIGIEYOFEX-QPJJXVBHSA-N
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Description

Obtusastyrene is a natural organic compound belonging to the class of cinnamylphenols, first isolated from the heartwood of Dalbergia retusa . This compound, with the molecular formula C 15 H 14 O and an IUPAC name of 4-[(E)-3-phenylprop-2-enyl]phenol, is of significant interest in biochemical and microbiological research due to its pronounced biological activities . Research has demonstrated that this compound possesses potent and broad-spectrum antimicrobial properties. It is notably effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus , and yeast, with minimal inhibitory concentrations (MIC) reported below 100 µg/ml . Studies show it acts as a rapid bactericidal agent, capable of killing these bacteria at concentrations as low as 25 µg/ml . Its efficacy extends to fungal and algal species. It has shown a powerful inhibitory effect on the growth and reproduction of marine fungi, including Chaetomium olivaceum and Pestalotia oxanthi , and inhibits the growth of algae like Chlorella pyrenoidosa and Scenedesmus obliquus . The compound is not effective against Gram-negative bacteria at concentrations of 200 µg/ml or lower . Its activity remains stable across a pH range of 3 to 8 and is influenced by initial cell population density . These properties make this compound a valuable compound for research applications including investigating natural product defense mechanisms in plants, developing novel antimicrobial and antifungal agents, and studying wood preservation strategies as a potential environmentally benign fungicide . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXIGIEYOFEX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24126-82-7, 21148-30-1
Record name Obtusastyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusastyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Conditions and Mechanism

The condensation is typically conducted in dilute aqueous acetic or citric acid, which acts as both a solvent and catalyst. The reaction proceeds via electrophilic aromatic substitution, where the cinnamyl alcohol undergoes protonation to form a carbocation intermediate. This intermediate attacks the para position of phenol, yielding this compound as the major product (Fig. 1).

Key parameters include:

  • Temperature : Room temperature to mild heating (25–50°C).

  • Molar Ratios : Equimolar amounts of phenol and cinnamyl alcohol are used to minimize side products.

  • Reaction Time : 24–48 hours for complete conversion, depending on acid concentration.

Solvent Systems and Workup

Post-reaction, the crude product is extracted using organic solvents such as acetone or ethanol, which effectively dissolve this compound while leaving unreacted starting materials or byproducts in the aqueous phase. Purification is achieved through recrystallization from hot ethanol or column chromatography if higher purity is required.

Hydrogenation to Dihydro-Obtusastyrene

Dihydro-obtusastyrene (DH-obtusastyrene), a saturated analogue of this compound, is synthesized via catalytic hydrogenation. This derivative exhibits comparable antimicrobial activity but differs in solubility and stability.

Catalytic Hydrogenation Protocol

The unsaturated side chain of this compound is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure. The reaction is typically performed in ethanol or ethyl acetate at 25–30°C, achieving full saturation within 2–4 hours.

Table 1: Hydrogenation Conditions for DH-Obtusastyrene

ParameterValue
Catalyst5% Pd/C
SolventEthanol
H₂ Pressure1 atm
Temperature25°C
Reaction Time3 hours

Purification and Characterization

The hydrogenated product is filtered to remove the catalyst and concentrated under reduced pressure. DH-obtusastyrene is recrystallized from hexane or dichloromethane, yielding a white crystalline solid. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with the absence of vinyl protons (δ 6.2–6.7 ppm) confirming saturation.

Solubility and Physicochemical Properties

Solubility data are critical for formulating this compound in antimicrobial applications. Spectrophotometric analyses reveal the following solubility profiles:

Table 2: Solubility of this compound and DH-Obtusastyrene

SolventThis compound (µg/ml)DH-Obtusastyrene (µg/ml)
Water3453
50% Ethanol>40,000>40,000
Olive Oil>40,000>40,000
Acetone>40,000>40,000

Notably, solubility in water increases with pH due to deprotonation of the phenolic hydroxyl group. At pH 11.5, DH-obtusastyrene’s solubility rises to 1,380 µg/ml, whereas this compound reaches 63 µg/ml.

Analytical Methods for Characterization

Spectrophotometric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is employed to determine solubility and purity. This compound exhibits maximal absorption at 254 nm, while DH-obtusastyrene absorbs at 274 nm. Calibration curves generated from standard solutions enable quantitative analysis.

Chromatographic Techniques

Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:4) confirms reaction completion. High-performance liquid chromatography (HPLC) with a C18 column and methanol-water eluent provides high-resolution separation for purity assessment.

Challenges and Optimizations

Byproduct Formation

Side reactions, such as ortho-substitution or dimerization, are minimized by controlling acid strength and reaction time. Using excess phenol (1.2 equivalents) suppresses dimer formation, improving yields.

Scalability Considerations

Industrial-scale synthesis requires solvent recovery systems due to the large volumes of acetic acid used. Continuous-flow reactors have been proposed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Obtusastyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro-obtusastyrene.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Antimicrobial Properties

Obtusastyrene has demonstrated significant antimicrobial properties, particularly against certain gram-positive bacteria. Research indicates that both this compound and its derivative, dihydro-obtusastyrene, exhibit rapid bactericidal effects against Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml. The minimal inhibitory concentrations (MICs) for these compounds are below 100 μg/ml for gram-positive bacteria, while they show limited efficacy against gram-negative bacteria at concentrations up to 200 μg/ml .

Table 1: Antimicrobial Activity of this compound

BacteriaConcentration (μg/ml)Effect
Staphylococcus aureus25Bactericidal
Bacillus cereus25Bactericidal
Gram-negative bacteria200Ineffective

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial properties. Studies have indicated that it may have applications in cancer treatment. For instance, research involving related compounds has shown promising results in targeting cancer cells, particularly in models of glioblastoma multiforme (GBM). These studies suggest that this compound derivatives could slow tumor growth and improve survival rates in affected models .

Case Study: Cancer Treatment with Obtusaquinone

A study on a related compound, obtusaquinone, revealed that it was well tolerated in animal models and significantly slowed tumor growth while prolonging survival rates in GBM models. This suggests a potential pathway for utilizing this compound or its derivatives in oncological therapies .

Solubility and Formulation Considerations

This compound is soluble in various organic solvents such as acetone and alcohol but shows limited solubility in water (34 μg/ml). This characteristic is crucial for formulating effective delivery systems for its applications, especially in pharmaceutical contexts where solubility can impact bioavailability and efficacy .

Table 2: Solubility Profile of this compound

SolventSolubility (μg/ml)
AcetoneSoluble
AlcoholSoluble
Olive OilSoluble
Water34

Research Insights and Future Directions

The ongoing research into this compound highlights its potential as a versatile compound with applications across various domains, including microbiology and oncology. Future studies should focus on:

  • Mechanisms of Action : Understanding how this compound interacts at the cellular level could unveil new therapeutic targets.
  • Formulation Development : Enhancing the solubility and stability of this compound for better pharmacological applications.
  • Broader Antimicrobial Spectrum : Investigating modifications to increase efficacy against gram-negative bacteria.

Mechanism of Action

The antimicrobial activity of obtusastyrene is attributed to its ability to disrupt the cell membranes of microorganisms. It is rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at low concentrations . The exact molecular targets and pathways involved in its antimicrobial action are not fully elucidated, but its phenolic structure likely plays a crucial role in its activity.

Comparison with Similar Compounds

6-Cinnamyl Resorcinol (VIa)

  • Structural Differences: VIa has two hydroxyl groups on the aromatic ring (resorcinol moiety) compared to Obtusastyrene’s single phenol group.
  • Activity : VIa is 2–4 times less active than this compound against bacteria and fungi. Increased hydroxylation reduces antimicrobial potency, likely due to altered hydrophobicity or steric effects .
  • MIC Ranges :
    • Bacteria: 25–50 µg/mL
    • Fungi: 25–100 µg/mL
  • Key Insight : The presence of additional hydroxyl groups diminishes activity, highlighting the optimal structure of this compound .

4-Methoxydalbergione (II)

  • Structural Differences: A quinone derivative with a methoxy group at position 3.
  • Activity : Initially reported as active, but subsequent studies using replica-plate bioassays found it ineffective against bacteria and fungi at 500 µg/mL .
  • Key Insight : Discrepancies in reported activity may arise from differences in assay conditions or microbial strains .

Obtustyrene

  • Structural Relationship : A positional isomer of this compound, differing in the substitution pattern of the cinnamyl group.
  • Activity: Limited data in the provided evidence, but both compounds are isolated from Dalbergia retusa and share similar biosynthetic pathways .
  • Key Insight : Structural isomerism may lead to variations in target specificity or bioavailability, warranting further comparative studies.

o-Phenylphenol

  • Use: A synthetic phenolic preservative in food and cosmetics.
  • Activity :
    • Bacteria: MIC 25–50 µg/mL
    • Fungi: MIC 50–200 µg/mL
  • Comparison : this compound is 2–4 times more potent at equivalent concentrations, particularly against yeasts and molds .

Heptyl-4-hydroxybenzoate

  • Use : Synthetic preservative with moderate antifungal activity.
  • Activity :
    • Fungi: MIC 100–200 µg/mL
  • Comparison : this compound inhibits fungal growth at 50–100 µg/mL , demonstrating superior efficacy .

Mechanistic and Structural Insights

  • Hydrophobicity vs. Hydroxylation : this compound’s single hydroxyl group balances hydrophobicity, enhancing membrane penetration, whereas additional hydroxyls (e.g., VIa) reduce permeability .
  • pH Stability : Unlike synthetic preservatives (e.g., potassium sorbate), this compound’s activity remains consistent across pH 3–7, making it suitable for diverse applications .
  • Synthetic Accessibility: this compound can be synthesized via Pd-catalyzed para-allylation of phenols, ensuring scalability and purity .

Biological Activity

Obtusastyrene, chemically known as 4-cinnamylphenol, is a natural compound that has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effectiveness against various pathogens and cancer cells.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria and certain fungi.

Key Findings:

  • Bactericidal Activity : this compound was found to be rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at a concentration of 25 µg/ml. The minimal inhibitory concentrations (MIC) against these gram-positive bacteria were below 100 µg/ml, while it showed no significant effect on gram-negative bacteria at concentrations up to 200 µg/ml .
  • Solubility : The compound is soluble in acetone, alcohol, and olive oil, with water solubility at concentrations of 34 µg/ml .
  • pH Stability : The antimicrobial effectiveness of this compound remained stable across a pH range of 3 to 8, indicating its potential for use in various formulations without loss of efficacy .

Data Table: Antimicrobial Activity of this compound

MicroorganismConcentration (µg/ml)Effect
Staphylococcus aureus25Bactericidal
Bacillus cereus25Bactericidal
Gram-negative bacteria200No effect

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism appears to involve the induction of oxidative stress in cancer cells.

  • Oxidative Stress Induction : this compound treatment led to a significant increase in intracellular reactive oxygen species (ROS) levels. This oxidative stress resulted in DNA damage and apoptosis in various cancer cell lines, including glioblastoma .
  • Cell Viability Reduction : In vitro studies demonstrated that this compound reduced cell viability significantly. For instance, treatment with 0.5 µM resulted in total abrogation of colony formation in U87 glioblastoma cells .

Case Study: Glioblastoma Multiforme

A study involving U251 intracranial models showed that this compound significantly slowed tumor growth and improved survival rates compared to controls. The median survival ratio was reported at 1.367 with a confidence interval indicating statistical significance (P = .008) .

Data Table: Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)% Viability ReductionApoptosis Induction (%)
U870.5100>80
U2512.5Significant decreaseNot specified

Q & A

Q. Table 1. Comparison of this compound Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Claisen-Schmidt45–6090–95Regioselectivity control
Biomimetic Pathway20–3585–90Low scalability

Q. Table 2. Biological Activity Variability Across Assay Models

Cell LineIC50_{50} (µM)Assay Duration (h)Solvent Used
HeLa12.3 ± 1.248DMSO
MCF-78.7 ± 0.972EtOH

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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